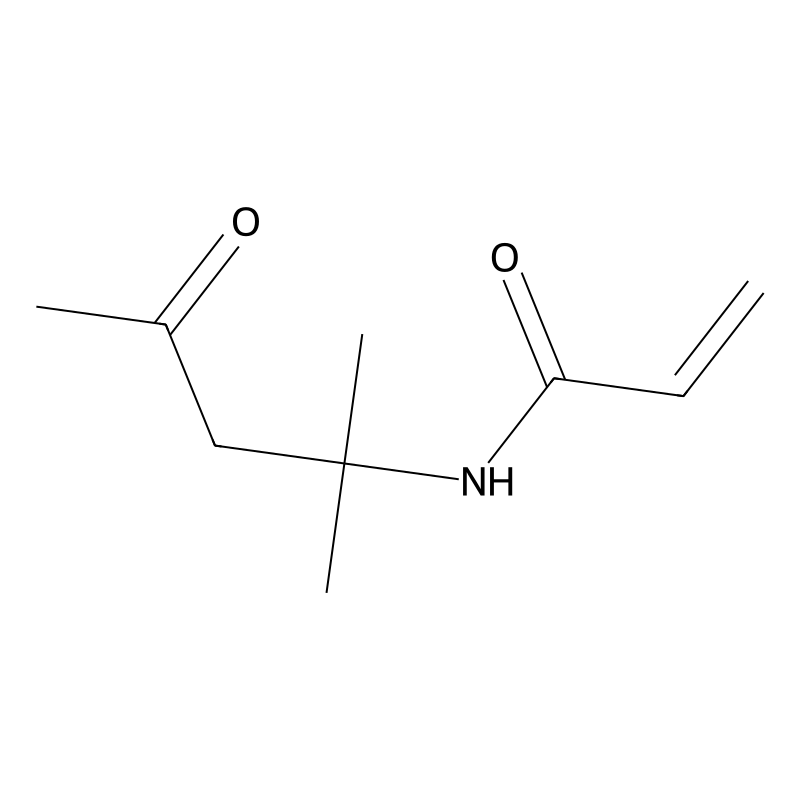

Diacetone acrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Highly sol in water and most organic solvents

Soluble in chloroform

Synonyms

Canonical SMILES

Polymer Science and Materials Development:

- Crosslinking Agent: DAAM acts as an efficient crosslinking agent for various polymers, including acrylic latices []. This property allows researchers to create stronger, more durable, and water-resistant materials with improved mechanical strength and film formation properties [].

- Biocompatible Polymers: DAAM can be modified and incorporated into biocompatible polymers, making them suitable for biomedical applications []. Research explores its potential for tissue engineering scaffolds and drug delivery systems [].

Biomedical Research:

- Cell Culture Studies: DAAM serves as a cell attachment factor, promoting cell adhesion and growth on surfaces []. This application finds use in various cell culture studies, allowing researchers to investigate cell behavior and interactions in a controlled environment [].

- Drug Delivery: DAAM can be used to develop controlled drug delivery systems by forming hydrogels that release drugs at a specific rate []. This approach holds promise for targeted drug delivery and improved therapeutic efficacy [].

Environmental Science:

- Soil Remediation: DAAM shows potential for degrading certain pollutants in soil, such as chlorinated hydrocarbons []. Studies are ongoing to explore its effectiveness and optimize its application for environmental remediation purposes [].

Other Research Areas:

Diacetone acrylamide is an organic compound with the molecular formula and a molecular weight of 169.22 g/mol. It appears as white crystalline solids and is known for its high solubility in water and most organic solvents . This compound is classified as a self-crosslinking monomer, which means it can polymerize to form complex structures without the need for additional crosslinking agents under certain conditions. Diacetone acrylamide is primarily used in the production of coatings, adhesives, and various polymeric materials due to its reactivity and ability to enhance the properties of copolymers .

- Crosslinking Reactions: It can undergo self-crosslinking when copolymerized with other acrylic monomers, forming stable polymer networks. The reaction typically involves a keto group that can react with difunctional agents like adipic acid dihydrazide to create robust crosslinked structures .

- Reactivity with Reducing Agents: Diacetone acrylamide reacts exothermically with reducing agents, such as alkali metals and hydrides, releasing hydrogen gas .

- Reactivity with Oxidizing Agents: It may react vigorously with strong oxidizing agents, leading to potentially hazardous situations .

- Autoxidation: Upon exposure to air, diacetone acrylamide can undergo autoxidation, forming explosive peroxides, which poses significant safety concerns during storage and handling .

While diacetone acrylamide's primary applications are industrial, its biological activity has been studied in various contexts. The compound exhibits low toxicity but can act as an irritant upon contact with skin or mucous membranes. Its potential effects on human health are not fully characterized, but caution is advised due to its reactivity profile and the formation of hazardous decomposition products under certain conditions .

Several methods exist for synthesizing diacetone acrylamide:

- Reaction of Acrylonitrile and Diacetone Alcohol: One common method involves reacting acrylonitrile with diacetone alcohol in the presence of concentrated sulfuric acid. This process yields diacetone acrylamide along with other byproducts that must be removed through purification steps .

- Alternative Synthetic Routes: Other methods may include variations in reaction conditions or different solvent systems to optimize yield and purity. Research continues into more efficient synthesis techniques that minimize waste and improve safety profiles .

Diacetone acrylamide is utilized in various applications across multiple industries:

- Coatings and Adhesives: It serves as a key component in durable coatings for architectural surfaces, wood, and concrete. Its self-crosslinking properties enhance adhesion and durability .

- Textile Treatment: The compound is used in textile finishing processes to improve water resistance and durability.

- Paper Treatment: It enhances the strength and performance of paper products through crosslinking mechanisms.

- Water-Based Paints: Diacetone acrylamide is incorporated into formulations for environmentally friendly paints due to its low toxicity .

- Biomedical

Interaction studies involving diacetone acrylamide often focus on its copolymerization behavior with other monomers. The compound's ability to form stable networks when combined with various acrylics has been extensively researched. Additionally, studies have examined its compatibility with different additives used in coatings and adhesives, revealing enhanced performance characteristics when used synergistically with specific compounds like adipic acid dihydrazide .

Diacetone acrylamide shares structural similarities with several other compounds, which can be compared based on their chemical properties and applications:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Acrylamide | Basic building block for polyacrylamides; widely used in hydrogels. | |

| Methacrylamide | Similar reactivity; used in polymer synthesis but has different thermal properties. | |

| N,N-Dimethylacrylamide | Exhibits similar polymerization behavior; used in coatings and adhesives. | |

| N-(Hydroxymethyl)acrylamide | Used as a crosslinking agent; differs in functional groups affecting reactivity. |

Uniqueness of Diacetone Acrylamide

Diacetone acrylamide stands out due to its unique self-crosslinking capability, which allows it to enhance the mechanical properties of polymers without requiring additional crosslinking agents. Its versatility across various applications—from coatings to biomedical uses—highlights its importance as a multifunctional monomer in industrial chemistry.

The primary synthetic route for diacetone acrylamide production involves the sulfuric acid-catalyzed condensation reaction between acrylonitrile and diacetone alcohol [1]. This process operates through a Ritter reaction mechanism, where concentrated sulfuric acid serves as both catalyst and reaction medium [4] [7]. The reaction proceeds optimally when sulfuric acid concentrations exceed 93%, with preferred concentrations ranging from 96% to 98% [1] [2].

The reaction mechanism initiates with the protonation of acrylonitrile by sulfuric acid, followed by nucleophilic attack from diacetone alcohol [1]. Temperature control during the initial mixing phase is critical, with optimal conditions maintained between 0°C and 5°C to prevent side reactions and ensure proper intermediate formation [1] [2]. The stoichiometric ratios typically employ 1-2 moles of sulfuric acid and 1-1.5 moles of acrylonitrile per mole of diacetone alcohol [1].

Following the initial low-temperature phase, the reaction mixture undergoes controlled heating to 40-55°C over a period of 3-6 hours to complete the condensation process [1] [2]. During this heating phase, the formation of a novel crystalline intermediate occurs, identified as 5,6-dihydro-6-hydroxy-4,4,6-trimethyl-2-vinyl-1,3-(4H)-oxazine sulfate [1]. This intermediate represents a key breakthrough in understanding the reaction pathway, as previous literature had only proposed hypothetical structures [1].

Research conducted in Chinese patent applications demonstrates that reaction temperatures can be varied between -10°C and 40°C depending on the desired product purity and reaction kinetics [2] [12]. Lower initial temperatures favor the formation of the sulfated intermediate while minimizing polymerization side reactions [2]. The reaction time for complete conversion typically ranges from 3 to 8 hours under optimized conditions [2] [4].

| Parameter | Optimal Range | Critical Considerations |

|---|---|---|

| Temperature (Initial) | 0-5°C | Prevents side reactions |

| Temperature (Reaction) | 40-55°C | Ensures complete conversion |

| Sulfuric Acid Concentration | 93-98% | Catalytic efficiency |

| Reaction Time | 3-8 hours | Balance of yield and purity |

| Molar Ratio (H₂SO₄:Diacetone Alcohol) | 1-2:1 | Stoichiometric optimization |

Intermediate Isolation: Alkaline Hydrolysis of Sulfated Precursors

The isolation of sulfated intermediates represents a crucial step in achieving high-purity diacetone acrylamide [4] [7]. The primary intermediate, 2-methyl-4-oxo-N-[(1Z)-1(sulphooxy)prop-2-ene-1-ylidene]pentan-2-aminium, forms during the condensation reaction and requires careful handling for optimal conversion [4] [7] [35].

Alkaline hydrolysis of the sulfated precursor occurs through treatment with aqueous sodium hydroxide solution, typically at concentrations of 50% real [1]. The hydrolysis process is conducted at controlled temperatures between 15°C and 20°C to prevent polymer formation while ensuring complete conversion of the intermediate to diacetone acrylamide [1] [13]. The pH of the aqueous phase must be maintained between 7 and 12, with optimal conditions achieved at pH 9-10 [1].

The crystalline intermediate exhibits characteristic properties that facilitate its isolation and purification [1]. Infrared spectroscopy analysis reveals distinctive peaks that confirm the oxazine sulfate structure [1]. The intermediate demonstrates limited solubility in organic solvents, which enables selective precipitation and recovery [34]. When dissolved in water, the intermediate quantitatively regenerates diacetone acrylamide and sulfuric acid [34].

The alkaline hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the sulfated carbon center, leading to the elimination of sulfuric acid and formation of the desired acrylamide product [13]. This process requires careful temperature control, as temperatures above 40°C promote unwanted polymerization reactions, while temperatures below 32°C may cause precipitation of sodium sulfate [1].

Research findings indicate that the hydrolysis reaction proceeds most efficiently when the crystalline intermediate is first dissolved in water before addition of the alkalizing agent [1]. This sequence prevents the formation of low-molecular-weight polymers that can compromise product quality [1]. The extraction of diacetone acrylamide into water-immiscible organic solvents occurs simultaneously with the hydrolysis process [1] [13].

Purification Techniques: Solvent Extraction and Recrystallization Protocols

Purification of diacetone acrylamide requires a multi-stage approach combining solvent extraction and recrystallization techniques to achieve the high purity standards required for industrial applications [1] [16] [18]. The primary purification strategy involves the use of water-immiscible organic solvents for selective extraction of the product from aqueous alkaline solutions [1].

Toluene represents the preferred extraction solvent due to its high selectivity for diacetone acrylamide and low water solubility [1] [21]. The extraction process operates optimally at temperatures between 15°C and 20°C, with solvent-to-intermediate ratios of 1-2 parts by volume per part by weight of intermediate [1]. Following extraction, the organic phase undergoes azeotropic distillation under vacuum conditions to reduce water content to 0.1-0.5% by weight [1].

Recrystallization protocols utilize controlled cooling of saturated organic solutions to achieve high-purity crystalline diacetone acrylamide [1] [8] [20]. The recrystallization process typically involves cooling solutions from ambient temperature to -8°C to 10°C over a period of 2-8 hours [1]. This controlled cooling rate ensures optimal crystal formation while minimizing inclusion of impurities [1].

Advanced purification techniques incorporate activated alumina treatment for removal of colored impurities and organic contaminants [1] [17]. Heat-activated alumina with 325 mesh particle size demonstrates optimal performance when used at concentrations of 0.1-0.2 parts per part by volume of dried organic solution [1]. The treatment duration of 30 minutes provides effective decolorization while maintaining product integrity [1].

| Purification Method | Operating Conditions | Target Impurities | Efficiency |

|---|---|---|---|

| Solvent Extraction (Toluene) | 15-20°C, pH 9-10 | Water-soluble compounds | High recovery |

| Azeotropic Distillation | Under vacuum, <40°C | Residual water | 0.1-0.5% water content |

| Recrystallization | -8 to 10°C cooling | Colored substances, polymers | Melting point >54°C |

| Activated Alumina Treatment | 0.5 hr stirring, 325 mesh | Organic impurities | Colorless product |

Alternative purification methods include salting out techniques that exploit the differential solubility of diacetone acrylamide and its impurities in concentrated salt solutions [16]. Membrane dialysis represents an environmentally sustainable approach for removing unreacted monomers and low-molecular-weight contaminants [17]. Dialysis processes typically require 48 hours with water exchange every 12 hours to achieve greater than 95% monomer removal [17].

Industrial-Scale Optimization: Yield Enhancement Strategies

Industrial-scale production of diacetone acrylamide requires optimization strategies that balance yield maximization with cost-effectiveness and environmental considerations [22] [23] [24]. Current industrial processes achieve yields ranging from 40% to 60% of theoretical based on diacetone alcohol feedstock [22] [26].

Yield enhancement strategies focus primarily on the recovery and recycling of mother liquors from the recrystallization process [1]. Recycling of toluene mother liquors can increase overall yields from 30-35% to 40-45% of theoretical [1]. This improvement results from the capture of dissolved diacetone acrylamide that would otherwise be lost in the purification process [1].

Temperature optimization throughout the reaction sequence represents a critical factor in yield enhancement [2] [25]. Industrial processes typically maintain initial reaction temperatures between 25°C and 70°C, with careful control of heating rates to minimize side product formation [22]. The heating profile significantly influences the selectivity toward diacetone acrylamide versus polymeric byproducts [25].

Continuous process development has emerged as a key strategy for industrial-scale optimization [26]. Continuous processes offer advantages in heat management, mixing efficiency, and product consistency compared to batch operations [26]. These systems enable precise control of residence times and temperature profiles that maximize desired product formation [26].

Raw material quality control significantly impacts overall process yields [23]. High-purity acrylonitrile and diacetone alcohol feedstocks reduce the formation of colored impurities and polymeric byproducts [23]. Industrial suppliers typically specify minimum purity levels of 99% for both starting materials to ensure optimal process performance [27].

| Optimization Strategy | Yield Improvement (%) | Implementation Considerations |

|---|---|---|

| Mother Liquor Recycling | 10-15 | Requires additional equipment |

| Temperature Profile Control | 5-10 | Process monitoring systems |

| Continuous Processing | 15-20 | Capital investment required |

| Raw Material Purity | 8-12 | Supply chain optimization |

| Catalyst Optimization | 5-8 | Research and development |

Market analysis indicates that the global diacetone acrylamide market is projected to grow at a compound annual growth rate of 5-7% through 2030 [23] [24]. This growth drives continued investment in process optimization and capacity expansion [23]. Industrial applications in waterborne coatings and high-performance adhesives represent the primary demand drivers for large-scale production [22] [24].

Byproduct Analysis: Identification of Polymeric Impurities and Color Bodies

Comprehensive analysis of byproducts formed during diacetone acrylamide synthesis reveals several categories of impurities that impact product quality and process efficiency [1] [28] [29]. The primary byproducts include acrylamide, polymeric materials, colored bodies, and various sulfated intermediates [1] [4] [9].

Acrylamide formation occurs through the hydrolysis of unreacted acrylonitrile, typically representing 0.2% to 10% of the product mixture depending on reaction conditions [1] [15]. This byproduct poses significant concerns due to its potential toxicity and requires careful control through optimized reaction parameters [15]. Alkaline washing procedures effectively reduce acrylamide content to below 0.1% by weight in the final product [1].

Polymeric impurities arise from radical polymerization of acrylic double bonds, particularly under elevated temperature conditions [1] [25]. These materials typically constitute 1% to 5% of the crude product and significantly impact solubility and film-forming properties [28]. Temperature control below 40°C during processing stages minimizes polymer formation [1] [25].

Color body formation results from oxidation and condensation reactions involving organic impurities present in the reaction mixture [1] [9]. These compounds, while present in relatively small concentrations, dramatically affect the visual appearance and ultraviolet stability of the final product [9]. Activated alumina treatment and carbon filtration represent effective methods for color body removal [1] [17].

Sulfated intermediates, including vinyloxazine derivatives, form through cyclization reactions with sulfuric acid [34] [35]. These compounds typically represent 10% to 20% of the reaction mixture and require controlled hydrolysis for conversion to the desired product [34]. The isolation and characterization of these intermediates has provided valuable insights into the reaction mechanism [35].

| Byproduct Type | Typical Concentration (%) | Formation Mechanism | Control Method |

|---|---|---|---|

| Acrylamide | 0.2-10 | Acrylonitrile hydrolysis | Alkaline washing |

| Polymeric Materials | 1-5 | Radical polymerization | Temperature control |

| Color Bodies | Variable | Oxidation reactions | Alumina treatment |

| Sulfated Intermediates | 10-20 | Cyclization with H₂SO₄ | Controlled hydrolysis |

| Mesityl Oxide | 2-8 | Diacetone alcohol dehydration | Temperature control |

Mesityl oxide represents another significant byproduct formed through the dehydration of diacetone alcohol under acidic conditions [6]. This compound contributes to odor issues and volatility concerns in the final product [6]. Careful control of reaction temperature and acid concentration minimizes mesityl oxide formation [6].

Advanced analytical techniques including high-performance liquid chromatography and gas chromatography-mass spectrometry enable precise quantification of these byproducts [20]. These methods provide essential quality control data for industrial production and support optimization of purification protocols [20]. Nuclear magnetic resonance spectroscopy offers valuable structural information for identifying novel byproducts and reaction intermediates [4] [7].

The radical polymerization kinetics of diacetone acrylamide demonstrate strong dependencies on both initiator selection and reaction temperature, fundamentally influencing polymer properties and conversion efficiency. Persulfate-based initiator systems represent the most widely employed approach for diacetone acrylamide polymerization, with potassium persulfate and ammonium persulfate showing optimal performance at temperatures ranging from 70 to 80 degrees Celsius [3] [2].

Table 1: Radical Polymerization Kinetics of Diacetone Acrylamide

| Initiator System | Temperature (°C) | Activation Energy (kJ/mol) | Rate Constant Ratio (kp²/kt) | Conversion Time (h) | Reference |

|---|---|---|---|---|---|

| Potassium Persulfate (KPS) | 70 | - | - | 6 | Citation 5 |

| Ammonium Persulfate (APS) | 70 | - | - | 1.5-3 | Citation 2 |

| AIBN | 60-80 | - | - | 1-2 | Citation 4 |

| Redox (APS/FeSO4) | 50 | - | - | 4-8 | Citation 14 |

| Irgacure 2959 (UV) | 25 | - | - | 0.02-0.5 | Citation 7 |

| ACVA | 70 | - | - | 1.5 | Citation 10 |

Temperature effects on polymerization kinetics reveal complex dependencies that influence both reaction rate and molecular weight characteristics. At elevated temperatures of 70-80 degrees Celsius, persulfate initiators demonstrate enhanced decomposition rates, leading to increased radical flux and accelerated polymerization [3]. The polymerization follows first-order kinetics with respect to monomer concentration throughout most of the conversion range, consistent with ideal free radical polymerization mechanisms [4].

Redox initiation systems incorporating ferrous sulfate with ammonium persulfate enable polymerization at reduced temperatures of 50 degrees Celsius, expanding processing flexibility while maintaining controlled kinetics [5]. These systems demonstrate particular utility in emulsion polymerization applications where temperature control is critical for particle stability and morphology development.

The quasi-steady state approximation accurately describes the polymerization behavior beyond the initial stages, where molecular weight demonstrates proportional dependence on the inverse square root of initiator concentration [4]. This relationship enables predictive control of polymer molecular weight through careful adjustment of initiator levels relative to monomer concentration.

UV-initiated polymerization using photoinitiators such as Irgacure 2959 provides rapid conversion within minutes at ambient temperatures, offering advantages for photopolymerization applications [6]. The fast kinetics enable spatial and temporal control of polymerization, particularly valuable for creating gradient structures and controlled crosslinking patterns.

Copolymer Composition Diagrams with Vinyl Acetate, Acrylates, and Styrenics

Copolymerization studies of diacetone acrylamide with vinyl acetate, acrylate monomers, and styrenic compounds reveal distinctive compositional dependencies that enable precise property tuning through monomer selection and feed ratios. The reactivity ratios between diacetone acrylamide and common comonomers demonstrate significant variations that influence final copolymer composition and distribution [7] [8].

Table 2: Copolymer Composition Effects with Common Monomers

| Comonomer | DAAM Content (wt%) | Glass Transition Temp (°C) | Application | Reference |

|---|---|---|---|---|

| Vinyl Acetate | 1-5 | -6 to -8 | Paints/Coatings | Citation 22 |

| Butyl Acrylate | 2-5 | -25 to -15 | Adhesives | Citation 22 |

| Methyl Methacrylate | 1-3 | 15-25 | Coatings | Citation 18 |

| Styrene | 0.5-2 | 85-105 | Emulsions | Citation 42 |

| Ethyl Acrylate | 2-4 | -20 to -10 | Sealants | Citation 15 |

| Acrylic Acid | 1-10 | 45-65 | Crosslinking | Citation 21 |

Vinyl acetate copolymerization with diacetone acrylamide exhibits strongly disparate reactivity characteristics, with acrylic acid showing reactivity ratios of r(AA) = 10 and r(VAc) = 0.01 in bulk polymerization conditions [7]. This significant difference results in gradient copolymer formation rather than random distribution, with early-stage polymer chains enriched in acrylic acid and later stages containing higher vinyl acetate content.

Semi-continuous emulsion polymerization techniques enable controlled incorporation of diacetone acrylamide into vinyl acetate-butyl acrylate copolymer systems, achieving uniform particle morphology with core-shell architecture [8]. The incorporation of 2-5 weight percent diacetone acrylamide in the shell composition provides reactive ketone functionality while maintaining desirable film-forming properties with glass transition temperatures in the range of -6 to -8 degrees Celsius.

Styrenic copolymerization presents unique challenges due to the aromatic monomer's reduced water solubility and distinct reactivity patterns. Interpenetrating polymer network structures combining polystyrene cores with diacetone acrylamide-containing shells demonstrate enhanced crosslinking capability through ketone-hydrazide reactions [9]. These systems achieve gel contents exceeding 92 percent when diacetone acrylamide content reaches 2.0 weight percent or higher.

Acrylate copolymerization studies demonstrate excellent compatibility between diacetone acrylamide and various acrylate monomers, enabling precise property control through composition adjustment [10]. Methyl methacrylate copolymers containing 1-3 weight percent diacetone acrylamide exhibit glass transition temperatures ranging from 15-25 degrees Celsius, suitable for coating applications requiring room temperature flexibility.

The compositional drift during copolymerization necessitates careful feed strategies to achieve target compositions, particularly in batch polymerization processes. Semi-continuous monomer addition protocols demonstrate superior control over composition distribution, enabling uniform incorporation of diacetone acrylamide throughout the polymer chain [8].

Molecular Weight Distribution Control via Chain Transfer Agents

Precise control of molecular weight distribution in diacetone acrylamide polymerization systems requires strategic implementation of chain transfer agents, which fundamentally alter the kinetic balance between propagation and termination reactions. The selection and concentration of chain transfer agents directly influence both number-average molecular weight and polydispersity, enabling tailored polymer architectures for specific applications [11] [12].

Table 3: Chain Transfer Agent Effects on Molecular Weight Distribution

| Chain Transfer Agent | Concentration (mol%) | Molecular Weight Control | Dispersity (Đ) | Reference |

|---|---|---|---|---|

| Dodecyl Mercaptan | 0.1-0.5 | Good | 1.8-2.5 | Citation 46 |

| RAFT-CTA (DDMAT) | 1-5 | Excellent | 1.1-1.3 | Citation 10 |

| Carbon Tetrachloride | 0.05-0.2 | Moderate | 2.0-3.0 | Citation 46 |

| Thiols | 0.1-1.0 | Good | 1.5-2.2 | Citation 46 |

| CCTP Agent | 2-10 | Excellent | 1.2-1.4 | Citation 44 |

Reversible Addition-Fragmentation Chain Transfer polymerization employing dithioester chain transfer agents achieves exceptional molecular weight control with dispersities below 1.3 across degree of polymerization ranges from 50 to 1000 [13]. The 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid system demonstrates particularly effective control, maintaining linear evolution of molecular weight with conversion while preserving low dispersity throughout the polymerization process.

Continuous stirred-tank reactor cascade systems utilizing RAFT chemistry enable industrial-scale production with residence time distributions that influence final molecular weight characteristics [12]. While single reactor configurations produce broader molecular weight distributions due to extended residence times, five-reactor cascades achieve dispersities approaching batch polymerization values while maintaining throughput advantages.

Chain transfer to monomer represents an intrinsic limitation in certain diacetone acrylamide systems, where hydrogen abstraction from unreacted monomer molecules creates new radical sites [11]. This mechanism becomes particularly significant at high conversion levels, contributing to molecular weight broadening and potential gel formation through branching reactions.

Thiol-based chain transfer agents including dodecyl mercaptan provide moderate molecular weight control with transfer constants enabling predictable molecular weight reduction [11]. Concentrations of 0.1-0.5 mole percent relative to monomer achieve target molecular weights while maintaining acceptable dispersity values for most coating and adhesive applications.

The residence time distribution in continuous polymerization systems significantly impacts molecular weight distribution breadth, with longer residence times leading to increased polydispersity through continued propagation and chain transfer reactions [12]. Optimization of reactor configuration and operating conditions enables balance between productivity and molecular weight control requirements.

Emulsion Polymerization: Surfactant Selection and Particle Morphology

Emulsion polymerization of diacetone acrylamide demands careful surfactant selection to achieve desired particle morphology while maintaining colloidal stability throughout the polymerization process. The unique hydrophobic-hydrophilic balance of diacetone acrylamide influences both particle nucleation mechanisms and final morphological characteristics [14] [15].

Table 4: Emulsion Polymerization: Surfactant Selection and Particle Morphology

| Surfactant Type | Concentration (wt%) | Particle Size (nm) | Morphology | Reference |

|---|---|---|---|---|

| Sodium Lauryl Sulfate (SLS) | 0.5-2.0 | 150-300 | Spheres | Citation 61 |

| DNS-86 (Reactive) | 2-6 | 171-293 | Core-Shell | Citation 22 |

| Nonionic Ethoxylates | 2-6 | 100-500 | Spheres | Citation 61 |

| PVBTMAC (Cationic) | 1-4 | 90-778 | Spheres/Worms/Vesicles | Citation 62 |

| Mixed Anionic/Nonionic | 1-4 | 200-400 | Spheres | Citation 63 |

Anionic surfactants such as sodium lauryl sulfate enable formation of rigid particles with low viscosity characteristics at high solids content, achieving particle sizes in the 150-300 nanometer range [14]. The electrostatic stabilization mechanism provides robust colloidal stability while facilitating efficient monomer transport during the polymerization process.

Reactive emulsifiers including DNS-86 demonstrate superior performance in creating core-shell morphologies with diacetone acrylamide incorporated predominantly in the shell region [8]. These systems achieve particle sizes of 171-293 nanometers while providing covalent attachment of the emulsifier to the polymer backbone, eliminating migration concerns during film formation.

Cationic stabilizers enable unique morphological control through ionic strength adjustment, with poly(vinylbenzyl trimethylammonium chloride) systems producing diverse particle morphologies ranging from spheres to worms and vesicles [15]. The morphological transitions occur through systematic variation of ionic strength without requiring compositional changes, offering exceptional processing flexibility.

Nonionic ethoxylated surfactants produce narrower particle size distributions approaching monodisperse characteristics, though typically requiring higher concentrations of 2-6 weight percent relative to monomer [14]. These systems excel in applications requiring precise particle size control and minimal ionic character in the final latex.

Polymerization-induced self-assembly mechanisms become particularly significant in diacetone acrylamide systems, where the growing polymer chains undergo morphological transitions during polymerization [15]. The hydrophobic character of poly(diacetone acrylamide) chains drives assembly into various morphologies including lamellae, vesicles, and complex interconnected structures depending on block composition and solution conditions.

Particle nucleation follows classical mechanisms with monomer-swollen micelles serving as primary loci for polymer chain growth [14]. The relatively low water solubility of diacetone acrylamide facilitates efficient partitioning into micellar phases, enabling controlled particle formation and growth throughout the polymerization process.

Thermoresponsive Phase Transitions in Poly(Diacetone Acrylamide) Homopolymers

Poly(diacetone acrylamide) homopolymers exhibit distinctive thermoresponsive behavior characterized by lower critical solution temperature transitions that enable temperature-triggered property modifications. The glass transition temperature of 77 degrees Celsius for the homopolymer provides the foundation for understanding temperature-dependent behavior in aqueous and organic solvent systems [16] [17].

Table 5: Thermoresponsive Phase Transitions in Poly(DAAM) Systems

| Polymer System | Transition Type | Transition Temperature (°C) | Composition Effect | Reference |

|---|---|---|---|---|

| Poly(DAAM) Homopolymer | LCST | 77 | N/A | Citation 24 |

| PDAAM-PDMA Block Copolymer | LCST | 25-50 | Block ratio dependent | Citation 1 |

| P(NAGA-co-DAAM) | UCST/LCST | 16-42 | Composition tunable | Citation 83 |

| P(NIPAM-co-DAAM) | LCST | 32-42 | DAAM content dependent | Citation 82 |

| PADO Copolymer | LCST | 36-42 | EG content dependent | Citation 77 |

Block copolymer systems incorporating poly(diacetone acrylamide) segments demonstrate reversible temperature-induced morphological transitions from lamellae to worms and spheres upon cooling [1]. These transitions occur with kinetics that can be precisely tuned through crosslinking density control, enabling responsive materials with predictable switching behavior.

The thermoresponsive character originates from the delicate balance between hydrophobic interactions of the polymer backbone and hydrogen bonding capabilities of the amide groups [17]. Temperature increases strengthen hydrophobic associations while disrupting hydrogen bonding networks, leading to polymer chain collapse and phase separation from aqueous media.

Copolymerization with N-acryloylglycinamide produces systems exhibiting both upper and lower critical solution temperature behavior depending on composition [18]. Copolymers containing 35-55 mole percent N-acryloylglycinamide demonstrate lower critical solution temperature transitions, while compositions with 90-100 mole percent exhibit upper critical solution temperature behavior.

Gradient copolymer architectures enable fine-tuning of cloud point temperatures from 16 degrees Celsius to permanently water-soluble compositions [17]. The sequence structure significantly influences dehydration mechanisms and assembly behavior, with block structures showing distinct transition characteristics compared to gradient and statistical arrangements.

Injectable hydrogel systems based on diacetone acrylamide copolymers demonstrate sol-gel transitions at physiological temperatures of 36-42 degrees Celsius [19]. These systems undergo rapid gelation within five minutes at 37 degrees Celsius while maintaining shear-thinning properties that facilitate injection through standard medical devices.

The phase transition mechanisms involve complex interplay between polymer conformation changes, water molecule reorganization, and intermolecular association kinetics [1]. Variable-temperature nuclear magnetic resonance spectroscopy reveals the critical role of hydrogen bonding between different monomer units in determining transition temperatures and transition breadth.

Physical Description

DryPowde

Color/Form

XLogP3

Boiling Point

120 °C @ 8 mm Hg

Melting Point

57.5 °C

57-58 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 62 of 757 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 695 of 757 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (77.41%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Methods of Manufacturing

Prepd by reaction of acrylonitrile with acetone in presence of concn sulfuric acid: Coleman et al, J Polym Sci 3a, 1601 (1965); Coleman, US patent 3,277,056 (1966 to Lubrizol).

N-Substituted acrylamides may also be prepared from acetylene, carbon monoxide, and an amine using an iron or nickel carbonyl catalyst.

General Manufacturing Information

Plastic material and resin manufacturing

2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-: ACTIVE

Similar to acrylic esters in polymerization behavior. Forms high mol wt polymers in bulk, soln, or emulsion. Esp suitable for electropolymerization.

Stability Shelf Life

50% NEUTRAL WATER SOLN IS STABLE @ PH 7.5-7.7 FOR UP TO 6 MO; HIGHLY REACTIVE VINYL MONOMER.